molecular formula C13H11F2N3O3S B2367944 2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 941985-57-5

2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2367944
CAS RN: 941985-57-5
M. Wt: 327.31
InChI Key: WRUVSGQJNPKURB-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, an oxadiazole, and a sulfanyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and oxadiazole rings suggests that this compound may have a planar structure, while the sulfanyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis or condensation. The oxadiazole ring could participate in electrophilic substitution reactions, while the sulfanyl group could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity, while the sulfanyl group could make it more reactive .

Scientific Research Applications

Crystal Structure and Biological Studies

The derivatives of 1,3,4-oxadiazole, including compounds with structural similarities to the specified chemical, have been synthesized and characterized. These compounds exhibit significant biological activities, such as antioxidant and antibacterial properties. Their crystal structures are confirmed through X-ray diffraction, and the intermolecular interactions are detailed, providing insights into their potential for further biological applications (Karanth et al., 2019).

Potential PET Imaging Agents

Research on compounds structurally related to 2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide has led to the synthesis of new potential PET imaging agents. These agents are designed for imaging B-Raf(V600E) in cancers, highlighting the compound's relevance in cancer research and diagnostic imaging (Wang et al., 2013).

Anticancer Evaluation

A series of substituted benzamides, including the oxadiazolyl group, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, indicating the potential utility of the specific chemical structure in developing new anticancer drugs (Ravinaik et al., 2021).

Enzyme Inhibition Studies

N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been synthesized and evaluated for their enzyme inhibition properties. These compounds are found to be relatively more active against acetylcholinesterase, suggesting potential applications in managing conditions associated with enzyme dysfunction (Siddiqui et al., 2013).

Corrosion Inhibition Properties

Research involving 1,3,4-oxadiazole derivatives, including fluorinated compounds, has assessed their corrosion inhibition ability towards mild steel in sulphuric acid. These studies offer insights into the compound's physicochemical and theoretical aspects, suggesting its potential application in corrosion prevention technologies (Ammal et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would depend on its properties and activity. It could be of interest in fields such as medicinal chemistry, where it could be investigated for its potential therapeutic effects .

properties

IUPAC Name

2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O3S/c1-7(19)6-22-13-18-17-10(21-13)5-16-12(20)11-8(14)3-2-4-9(11)15/h2-4H,5-6H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVSGQJNPKURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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